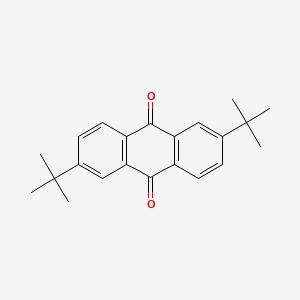![molecular formula C26H18BrN3O3 B11973520 9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-09-5](/img/structure/B11973520.png)
9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Brom-2-(Naphthalen-2-yl)-5-(3-Nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie weist eine einzigartige Struktur auf, die ein Bromatom, einen Naphthalenring, eine Nitrophenylgruppe und einen Benzo[e]pyrazolo[1,5-c][1,3]oxazin-Kern umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-Brom-2-(Naphthalen-2-yl)-5-(3-Nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Kernstruktur von Benzo[e]pyrazolo[1,5-c][1,3]oxazin, gefolgt von der Einführung der Brom-, Naphthalen- und Nitrophenylgruppen durch verschiedene Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Bromierungsmittel, Nitrierungsmittel und Kupplungsreagenzien unter kontrollierten Bedingungen wie bestimmten Temperaturen und Lösungsmitteln.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Durchflusssynthese und automatisierte Reaktionssysteme können eingesetzt werden, um die Produktion zu skalieren und gleichzeitig Konsistenz und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
9-Brom-2-(Naphthalen-2-yl)-5-(3-Nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Nitrogruppen in Aminogruppen umzuwandeln.
Substitution: Halogenatome, wie z. B. Brom, können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Verbindungen mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 9-Brom-2-(Naphthalen-2-yl)-5-(3-Nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie und Medizin
In der Biologie und Medizin wird diese Verbindung auf ihre potenziellen pharmakologischen Eigenschaften untersucht. Sie kann Aktivität gegen bestimmte biologische Zielmoleküle aufweisen, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht. Die Forschung ist im Gange, um ihre Wirksamkeit und Sicherheit in verschiedenen therapeutischen Bereichen zu untersuchen.
Industrie
In der Industrie kann die Verbindung bei der Entwicklung von fortschrittlichen Materialien wie organischen Halbleitern und Leuchtdioden (LEDs) eingesetzt werden. Ihre einzigartigen elektronischen Eigenschaften machen sie für Anwendungen in elektronischen Geräten geeignet.
Wirkmechanismus
Der Wirkmechanismus von 9-Brom-2-(Naphthalen-2-yl)-5-(3-Nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Zu diesen Zielmolekülen können Enzyme, Rezeptoren oder andere Proteine gehören, die eine Rolle in biologischen Prozessen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielmoleküle zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Effekten zu führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab.
Wirkmechanismus
The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(6-Brom-2-methoxy-naphthalen-1-yl)-N-(4-brom-phenyl)-acetamid
- 3-Brom-1-(2-naphthalen-1-yl-2-oxo-ethyl)-pyridinium, bromid
- 3-Brom-1-(2-naphthalen-1-yl-2-oxo-ethyl)-chinolinium, bromid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 9-Brom-2-(Naphthalen-2-yl)-5-(3-Nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin durch seine einzigartige Kombination von funktionellen Gruppen und strukturellen Merkmalen aus.
Eigenschaften
CAS-Nummer |
303060-09-5 |
|---|---|
Molekularformel |
C26H18BrN3O3 |
Molekulargewicht |
500.3 g/mol |
IUPAC-Name |
9-bromo-2-naphthalen-2-yl-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H18BrN3O3/c27-20-10-11-25-22(14-20)24-15-23(18-9-8-16-4-1-2-5-17(16)12-18)28-29(24)26(33-25)19-6-3-7-21(13-19)30(31)32/h1-14,24,26H,15H2 |
InChI-Schlüssel |
GVKKHEYCFAORLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)

![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)
![N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-phenyl-1-piperazinamine](/img/structure/B11973482.png)

![Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973510.png)


![4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973527.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11973532.png)
